6,7-Dimethoxy-4-(trifluoromethyl)coumarin

Vue d'ensemble

Description

6,7-Dimethoxy coumarin derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields, including fluorescence reporting in biological systems and as substrates for enzymatic reactions . These compounds are also investigated for their antiangiogenic properties, which could be beneficial in the development of new therapeutic agents . Additionally, they have shown pesticidal activities, suggesting their utility in agricultural applications .

Synthesis Analysis

The synthesis of 6,7-dimethoxy coumarin typically involves multiple steps, starting from readily available precursors such as p-benzoquinone. The process includes the preparation of hydroxyquinol triacetate, followed by cyclization with malic acid to yield 6,7-dihydroxy coumarin, and finally methylation to obtain the dimethoxy derivative . An improved synthesis technique has been reported, which offers a practical approach with an overall yield of 74.4% and confirmation of the structure by IR and ^1HNMR . Additionally, a new methodology for the total synthesis of unsubstituted coumarins, including 6,7-dimethoxy coumarin, has been described, which allows for rapid synthesis in excellent yields .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is often confirmed using spectroscopic methods such as X-ray crystallography, IR, and NMR . These techniques provide detailed information about the arrangement of atoms within the molecule and are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions, including radioiodination, which has been demonstrated with 4-bromomethyl-6,7-dimethoxy-2-oxo-2H-benzopyran. This reaction yielded a single regioisomer with an average yield of 30% for no-carrier-added preparations . The reactivity of these compounds can be influenced by factors such as steric effects, which can prevent the formation of certain regioisomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxy coumarin derivatives are influenced by their functional groups. For instance, the presence of methoxy groups can affect the compound's solubility and biological activity . The photophysics and hydration dynamics of these compounds have been studied using time-dependent fluorescence shift (TDFS) methods, revealing their sensitivity towards the hydration and mobility of their microenvironment . This sensitivity makes them useful for studying hydration parameters in biologically relevant systems. Additionally, the pesticidal activity of 6,7-dimethoxy coumarin has been evaluated, showing inhibitory effects against plant pathogens and herbicidal activity against certain weeds .

Applications De Recherche Scientifique

1. Probing Hydration Dynamics in Biological Systems

6,7-Dimethoxy-coumarin, particularly acetyloxymethyl-6,7-dimethoxycoumarin (Ac-DMC), is effective for investigating biological systems due to its sensitivity to the micro-environment. Its application in studying hydration parameters in biologically relevant systems, such as in aerosol-OT reverse micelles, has been demonstrated. The dye's fluorescence response changes depending on the hydration and mobility of its surrounding environment, making it a valuable tool in protein studies and for tracking hydrolase enzyme substrates (Ghose et al., 2018).

2. Radioiodination for Tracing and Imaging Applications

4-Bromomethyl-6,7-dimethoxy-2-oxo-2H-benzopyran, a derivative of 6,7-dimethoxy-coumarin, has been successfully radioiodinated using trifluoroacetyl hypoiodite. This process is significant for creating compounds useful in medical imaging and tracing, as it allows for the labeling of specific biological molecules for detailed study (Baranowska-Kortylewicz & Kortylewicz, 1991).

3. Pesticidal Activity

6,7-Dimethoxy coumarin has shown notable pesticidal properties. It displays significant herbicidal activity against Amaranthus retroflexus and antifungal activity against various plant pathogens, including Valsa mali and Fusarium oxysporium. These findings highlight its potential as a bioactive compound in agriculture (Zhao-li, 2007).

4. Fluorescence Labeling Reagent for Fatty Acids

Coumarin derivatives are known for their strong fluorescence, making them suitable for labeling purposes. Specifically, 3-Bromoacetyl-6,7-methylenedioxycoumarin has been identified as a highly reactive and sensitive fluorescence labeling reagent for fatty acids. This allows for the easy detection and analysis of these essential biomolecules in various biological samples, such as human blood plasma (Takadate et al., 1992).

5. Development of Novel Anti-cancer Agents

Certain coumarin derivatives, including those with 6,7-dimethoxy substitution, have shown promise as potential anti-cancer agents. For instance, a study demonstrated the effectiveness of a nitro-coumarin derivative in inhibiting colon cancer cell proliferation and migration, particularly in cells with KRAS gene mutations. This suggests the utility of 6,7-dimethoxy coumarin derivatives in developing new cancer treatments (Lin et al., 2019).

6. Inhibiting Angiogenesis in Cancer Therapy

The 6,7-dimethoxy moiety in coumarins plays a crucial role in antiangiogenic activity, a key aspect in cancer therapy. Modifying this structure has led to compounds like 4-senecioyloxymethyl-6,7-dimethoxycoumarin with enhanced inhibitory activity in angiogenesis assays, indicating its potential in cancer treatment strategies (Nam et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

6,7-Dimethoxy-4-(trifluoromethyl)coumarin plays a significant role in biochemical reactions due to its ability to act as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of their functions and interactions. For instance, this compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, allowing researchers to monitor enzymatic activity through fluorescence changes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby impacting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and moisture can lead to its degradation, affecting its efficacy in biochemical assays . Long-term studies have also indicated that this compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage . These findings highlight the importance of careful dosage optimization in experimental settings to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity within cells . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s efficacy in biochemical assays and diagnostic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects . For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .

Propriétés

IUPAC Name |

6,7-dimethoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-17-9-3-6-7(12(13,14)15)4-11(16)19-8(6)5-10(9)18-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGARPZCYVFAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350929 | |

| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151625-32-0 | |

| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

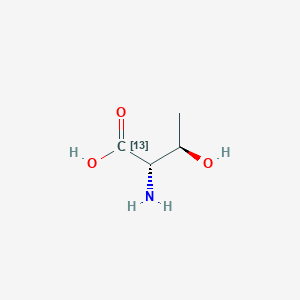

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

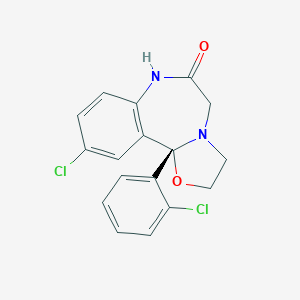

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)

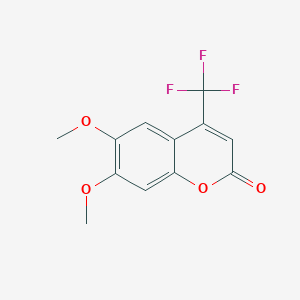

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

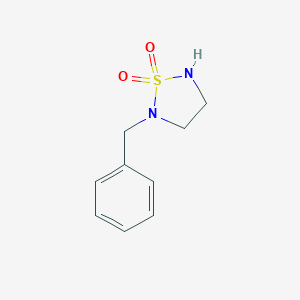

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)